An In-Depth Technical Guide to N-methyl-N-nitroso-2-propanamine (CAS Number 30533-08-5)
An In-Depth Technical Guide to N-methyl-N-nitroso-2-propanamine (CAS Number 30533-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitroso-2-propanamine, with the CAS number 30533-08-5, is a member of the N-nitrosamine class of compounds. Nitrosamines are of significant interest to the scientific and pharmaceutical communities due to their potential as carcinogenic and mutagenic agents. This technical guide provides a comprehensive overview of the available data on N-methyl-N-nitroso-2-propanamine, including its chemical and physical properties, toxicological profile, and the general experimental protocols used to assess its biological activity. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide will draw upon established knowledge of the broader N-nitrosamine class to infer its likely properties and mechanisms of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-methyl-N-nitroso-2-propanamine is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 30533-08-5 | --INVALID-LINK-- |
| Molecular Formula | C₄H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 102.14 g/mol | --INVALID-LINK-- |
| IUPAC Name | N-methyl-N-propan-2-ylnitrous amide | --INVALID-LINK-- |
| Synonyms | Isopropylmethylnitrosamine, Methylisopropylnitrosamine, N-Methyl-N-nitrosoisopropylamine | --INVALID-LINK-- |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Synthesis
General Experimental Protocol for N-Nitrosamine Synthesis
Materials:
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Secondary amine (in this case, N-methyl-2-propanamine)
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Nitrosating agent (e.g., sodium nitrite, NaNO₂)
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Acid (e.g., hydrochloric acid, HCl)
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Organic solvent (e.g., dichloromethane)
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Water
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Drying agent (e.g., anhydrous sodium sulfate)
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Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
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Dissolve the secondary amine in an appropriate organic solvent in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add an aqueous solution of the nitrosating agent (e.g., sodium nitrite) to the stirred amine solution.
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Concurrently, or subsequently, add the acid dropwise to maintain an acidic pH. The reaction is typically monitored for completion using thin-layer chromatography (TLC).
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Once the reaction is complete, transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid, and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-nitrosamine product.
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Purify the crude product using a suitable technique, such as column chromatography or distillation.
Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Toxicological Profile
Mechanism of Carcinogenesis
The carcinogenic activity of N-nitrosamines is a multi-step process that involves metabolic activation, formation of DNA adducts, and subsequent cellular responses that can lead to mutations and the initiation of cancer.
Metabolic Activation: N-nitrosamines are generally not directly genotoxic. They require metabolic activation, which primarily occurs in the liver by cytochrome P450 (CYP) enzymes.[1] The α-hydroxylation of one of the alkyl chains is a critical initial step. For N-methyl-N-nitroso-2-propanamine, this would involve either the methyl or the isopropyl group. This hydroxylation results in an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic diazonium ions.
DNA Adduct Formation: The electrophilic diazonium ions are potent alkylating agents that can react with nucleophilic sites on DNA bases. The formation of DNA adducts, particularly at the O⁶-position of guanine (B1146940) (O⁶-alkylguanine), is considered a critical initiating event in N-nitrosamine-induced carcinogenesis.[2][3] These adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). Other DNA adducts at various positions on guanine and other bases can also be formed.[2][3]
Cellular Responses: The formation of DNA adducts can trigger cellular responses, including DNA repair mechanisms, cell cycle arrest, and apoptosis (programmed cell death).[2][4] If the DNA damage is not properly repaired before cell division, it can lead to permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.
Experimental Protocols
Due to the lack of specific studies on N-methyl-N-nitroso-2-propanamine, the following are detailed general protocols for key experiments used to assess the toxicological properties of N-nitrosamines.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
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Human cancer cell line (e.g., HepG2, a human liver cancer cell line)
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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N-methyl-N-nitroso-2-propanamine
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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96-well microplates
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Microplate reader
Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare a series of dilutions of N-methyl-N-nitroso-2-propanamine in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, if any) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a chemical.
Materials:
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Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with mutations in the histidine operon.
-
Escherichia coli tester strain (e.g., WP2 uvrA) with a mutation in the tryptophan operon.
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S9 fraction (a rat liver homogenate containing metabolic enzymes, including CYPs) for metabolic activation.
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Cofactor solution for the S9 mix (e.g., NADP+, glucose-6-phosphate).
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Minimal glucose agar (B569324) plates.
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Top agar.
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N-methyl-N-nitroso-2-propanamine.
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Positive and negative controls.
Procedure:
-
Preparation: Prepare the S9 mix by adding the cofactor solution to the S9 fraction.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).
-
Pre-incubation (optional but recommended for nitrosamines): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Conclusion
N-methyl-N-nitroso-2-propanamine (CAS 30533-08-5) is a member of the N-nitrosamine family and, as such, is presumed to be a carcinogenic compound. While specific toxicological data for this molecule are scarce, the well-established mechanism of action for this class of compounds provides a strong basis for predicting its biological activity. It is expected to undergo metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that can alkylate DNA, leading to mutations and potentially cancer. The experimental protocols provided in this guide offer a framework for the in vitro and in vivo evaluation of its toxicological properties. Further research is warranted to generate specific data for N-methyl-N-nitroso-2-propanamine to allow for a more precise risk assessment. Researchers and drug development professionals should handle this compound with extreme caution, employing appropriate safety measures due to its presumed carcinogenicity.
References
- 1. N-methyl-N-nitroso-2-propanamine | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
